Product packaging for Iso-Aminopterin(Cat. No.:CAS No. 53661-94-2)

Iso-Aminopterin

Cat. No.: B1200881
CAS No.: 53661-94-2
M. Wt: 440.4 g/mol
InChI Key: IZMQQJRPFCPPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-Aminopterin is a potent small molecule antifolate that acts as a competitive inhibitor of the dihydrofolate reductase (DHFR) enzyme . By binding to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, depleting nucleotide precursors and ultimately inhibiting the synthesis of DNA, RNA, and proteins . This mechanism makes it a valuable tool in biomedical research, particularly in studies focused on oncology and immunology. Historically, its parent compound, Aminopterin, was the first drug to induce remission in pediatric leukemia and has shown efficacy in models of inflammatory diseases such as psoriasis and rheumatoid arthritis . In the laboratory, this compound is critical in selection systems like HAT medium for the development of hybridomas and monoclonal antibodies . Researchers can leverage its potent biochemical activity to study cell proliferation, folate metabolism, and for targeted intervention in various in vitro and in vivo disease models. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N8O5 B1200881 Iso-Aminopterin CAS No. 53661-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53661-94-2

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[4-[[(2,4-diaminopteridin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-12(25-14)22-7-9-1-3-10(4-2-9)17(30)24-11(18(31)32)5-6-13(28)29/h1-4,8,11H,5-7H2,(H,22,25)(H,24,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)

InChI Key

IZMQQJRPFCPPQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

4-amino-4-deoxyisopteroic acid
4-aminoisofolic acid
isoaminopterin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Iso Aminopterin E.g., Isohomoaminopterin

Historical and Modern Synthetic Routes for Iso-Aminopterin (e.g., Isohomoaminopterin)

The synthesis of this compound has been accomplished through multiple strategic pathways. An early approach parallels the methodology developed for the isofolate framework, which features a distinctive ring-closure of a substituted pyrimidine (B1678525) to construct the molecule. acs.org A second established method involves the displacement of the halogen atom from 2,4-diamino-6-chloropteridine (B13544105) using α-amino-p-toluic acid. acs.org These foundational routes established the feasibility of accessing the this compound scaffold.

For related analogs like isohomoaminopterin, a key synthetic strategy involves the condensation of 2,4-diaminopteridine-6-carboxaldehyde with diethyl N-[4-(α-aminomethyl)benzoyl]-L-glutamate. ethernet.edu.et This reaction is typically performed under conditions of catalytic hydrogenation. ethernet.edu.et The resulting reduced adduct is subsequently reoxidized, often using an iodine-potassium iodide (I₂-KI) solution, and the ester groups are removed through base hydrolysis to yield the final isohomoaminopterin product. ethernet.edu.et

Strategies for Derivatization of this compound Core Structure

To explore structure-activity relationships, the this compound core is often modified to generate a library of analogs. These modifications typically involve alkylation, substitution, and the application of bioisosteric replacement principles.

Alkylation and substitution reactions are fundamental to creating structural diversity in this compound analogs. Direct alkylation is a common method; for instance, 5,8-dideaza analogues of isoaminopterin have been prepared via the direct alkylation of the di-tert-butyl ester of a 5,8-dideazafolic acid precursor. nih.govresearchgate.net This approach has been used to synthesize specific derivatives such as 9-methyl-5,8-dideazaisoaminopterin. nih.gov

Modifications to the glutamate (B1630785) side chain are also a key strategy. While demonstrated on the related aminopterin (B17811) structure, these techniques are applicable to the this compound framework. The synthesis of analogs with gamma-methylene or gamma-cyano substitutions on the glutamate moiety has been achieved through condensation reactions. nih.gov These reactions may employ coupling agents like diethyl phosphorocyanidate (DEPC) or utilize a mixed carboxylic-carbonic anhydride (B1165640) method to link the pteroic acid core with a modified glutamate derivative. nih.gov

Furthermore, substitution of larger structural motifs is also explored. In one example, an aminopterin analogue was synthesized where the entire p-aminobenzoyl moiety was replaced with a bicyclo[2.2.2]octane-1-carbonyl group. nih.gov The synthesis involved the alkylation of the novel side chain precursor, N-(4-aminobicyclo[2.2.2]octane-1-carbonyl)-L-glutamic acid dimethyl ester, with 6-(bromomethyl)-2,4-pteridinediamine, followed by ester hydrolysis. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a rational approach in drug design to modify molecular properties. ajptr.comsilae.it Bioisosteres are broadly defined as groups or molecules that share chemical and physical similarities, leading to comparable biological effects. scripps.edu This concept is widely applied to the this compound scaffold to generate novel analogs.

A classic example of bioisosteric replacement is the substitution of nitrogen atoms in the pteridine (B1203161) ring system with carbon atoms, creating deaza-analogues. acs.orgu-tokyo.ac.jp The synthesis of 5-deazaaminopterin, for example, has been achieved via a multi-step sequence starting from 5-cyanouracil, which undergoes a pyrimidine to pyrido[2,3-d]pyrimidine (B1209978) ring transformation. nih.gov Similarly, 5,8-dideaza analogues of isoaminopterin are significant examples of this strategy. nih.gov

Another innovative bioisosteric replacement involves substituting the phenyl ring of the p-aminobenzoate moiety with a non-aromatic, rigid scaffold. nih.govresearchgate.net The bicyclo[2.2.2]octane (BCO) ring system has been used as such a bioisostere, valued for its ability to act as a rigid linker that mimics the shape and size of the benzene (B151609) ring. nih.govresearchgate.net

Alkylation and Substitution Chemistry for Analog Generation

Purification and Characterization Techniques for Novel this compound Compounds

Following synthesis, novel this compound compounds require rigorous purification and characterization. Purification strategies often employ various forms of chromatography. Techniques such as diethylaminoethyl (DEAE) cellulose (B213188) chromatography are used to separate the target compound from reaction byproducts. acs.org Multi-step column chromatography, including gel filtration (e.g., Sephadex G-25) and ion-exchange chromatography, can be used sequentially to achieve high purity. mdpi.comnih.gov In some cases, purification involves precipitation followed by multiple chromatographic steps, such as weak anion exchange, gel filtration, and strong anion exchange chromatography. nih.gov For tagged derivatives, affinity chromatography, such as with a Ni²⁺-NTA column, is a highly specific method. plos.org

Characterization of these novel compounds extends beyond basic identification to include advanced analytical and computational methods. Spectroscopic techniques are fundamental for structural elucidation. acs.org To understand their interaction with biological targets, methods like fluorescence titration and Isothermal Titration Calorimetry (ITC) can be used to determine binding constants and thermodynamics. nih.gov Furthermore, computational techniques such as Density Functional Theory (DFT) calculations are employed to analyze molecular structure, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP), providing insights into the molecule's reactivity and charge distribution. researchgate.nettandfonline.com Molecular dynamics simulations may also be used to study the dynamic behavior of the compound when interacting with a biological receptor. researchgate.net

Compound and Analog Names

Compound NameAbbreviation/Other Names
This compoundN-[p-[[(2,4-diamino-4-deoxy-6-pteridinyl)amino]methyl]benzoyl]-L-glutamic acid acs.org
IsohomoaminopterinN-(4-((((2,4-diamino-6-pteridinyl)methyl)amino)methyl)benzoyl)-L-glutamic acid ethernet.edu.etontosight.ai
Aminopterin4-Aminofolic acid wikipedia.org
5-DeazaaminopterinN-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid nih.gov
9-Methyl-5,8-dideazaisoaminopterin-
γ-MethyleneaminopterinN-(4-amino-4-deoxypteroyl)-DL-4-methyleneglutamic acid nih.gov
Bicyclo[2.2.2]octane Analog of AminopterinN-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]bicyclo[2.2.2]octane-1-carbonyl]-L-glutamic acid nih.gov

Purification and Characterization Techniques

Technique CategorySpecific Method
Purification Precipitation (e.g., Protamine Sulphate) nih.gov
Ion-Exchange Chromatography (Anion/Cation) acs.orgmdpi.comnih.gov
Gel Filtration Chromatography (Size Exclusion) mdpi.comnih.gov
Affinity Chromatography (e.g., Ni²⁺-NTA) plos.org
Characterization Spectroscopic Methods (e.g., NMR, Mass Spectrometry) acs.org
Fluorescence Titration nih.gov
Isothermal Titration Calorimetry (ITC) nih.gov
Density Functional Theory (DFT) Calculations researchgate.nettandfonline.com
Molecular Dynamics (MD) Simulations researchgate.net

Molecular and Biochemical Mechanisms of Action of Iso Aminopterin

Enzymatic Target Interactions: Dihydrofolate Reductase (DHFR) Inhibition

The primary molecular target of iso-aminopterin and other antifolates is dihydrofolate reductase (DHFR). ontosight.aimesotheliomaweb.orgwikipedia.org This enzyme is essential for maintaining the intracellular pool of tetrahydrofolate (THF), the biologically active form of folate. numberanalytics.comnih.gov DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction crucial for the continuation of folate-dependent biosynthetic reactions. numberanalytics.commdpi.com By inhibiting DHFR, this compound effectively halts the regeneration of THF, leading to a deficiency in the cofactors required for the synthesis of nucleic acids and proteins. wikipedia.orgresearchgate.net

This compound acts as a competitive inhibitor of dihydrofolate reductase. wikipedia.orgselleckchem.com Structurally, antifolates like this compound are similar to the natural substrate, dihydrofolate, but possess an amino group at the 4-position of the pteridine (B1203161) ring instead of a hydroxyl group. mesotheliomaweb.org This structural modification allows them to bind with high affinity to the active site of the DHFR enzyme, competing directly with the endogenous DHF. wikipedia.orgmesotheliomaweb.org

The binding affinity of these inhibitors is typically very high, effectively blocking the enzyme's function. For instance, the closely related compound aminopterin (B17811) demonstrates a high potency with an inhibition constant (Ki) for DHFR in the picomolar range. selleckchem.com Studies comparing this compound (IA) with the well-known antifolate methotrexate (B535133) (MTX) in HeLa cells have shown that both compounds inhibit the incorporation of deoxyuridine into DNA by 50% (IC50) at a concentration of 0.09 μM after 8 hours, indicating comparable potency in disrupting DNA synthesis. asm.orgnih.gov However, the inhibition by this compound was noted to be more time-dependent, reaching its maximum effect at 24 hours. asm.orgnih.gov

Comparative Inhibitory Activity in HeLa Cells (8h)
CompoundIC50 for 50% Inhibition of Deoxyuridine Incorporation into DNA
This compound (IA)0.09 μM
Methotrexate (MTX)0.09 μM

This table presents data on the concentration of this compound and Methotrexate required to inhibit DNA synthesis by 50% in HeLa cells after an 8-hour period, based on studies of [2-14C]deoxyuridine incorporation. asm.orgnih.gov

The binding of antifolates to dihydrofolate reductase induces significant conformational changes in the enzyme. X-ray crystallography studies of DHFR in complex with various antifolates, such as methotrexate, reveal that the enzyme adopts a "closed" conformation upon inhibitor binding. iucr.org This structural shift involves movements in key regions and loops within the active site, effectively trapping the inhibitor. nih.gov

Analysis of DHFR-antifolate complexes shows that the inhibitor occupies the same binding pocket as the natural substrate, DHF. The interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site. nih.gov For example, in human DHFR, residues like Phe31, Phe34, and Asn64 have been identified as important for ligand interaction. nih.gov While a crystal structure specifically for a DHFR-iso-aminopterin complex is not detailed in the provided context, the binding mode is expected to be highly similar to that of aminopterin and methotrexate due to their structural analogy. wikipedia.orgnih.gov These structural insights are crucial for understanding the high-affinity binding of these inhibitors and for the rational design of new antifolate drugs. nih.govrcsb.org

Competitive Binding Kinetics and Affinity Profiling

Impact on Folate-Dependent Metabolic Pathways

The inhibition of DHFR by this compound triggers a cascade of metabolic disruptions by depleting the cellular supply of active folate cofactors. mesotheliomaweb.orgasm.org Folates are essential for one-carbon metabolism, a series of biochemical reactions that involve the transfer of one-carbon units to various substrates. researchgate.netcreative-proteomics.com These reactions are fundamental for the biosynthesis of critical cellular components. mdpi.com

The direct consequence of DHFR inhibition is the cessation of tetrahydrofolate (THF) regeneration from dihydrofolate (DHF). nih.govresearchgate.net DHF is produced during the synthesis of thymidylate, and its rapid reduction back to THF by DHFR is necessary to maintain the cellular folate pool. nih.gov When an inhibitor like this compound binds to DHFR, this recycling process is blocked. mesotheliomaweb.orgwikipedia.org This leads to an accumulation of the inactive DHF and a progressive depletion of the various THF-based cofactors (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate) that are required for subsequent biosynthetic steps. mesotheliomaweb.orgnih.govresearchgate.net This state of intracellular folic acid deficiency is the primary mechanism behind the action of antifolates. mesotheliomaweb.org

The depletion of the tetrahydrofolate pool has severe consequences for the synthesis of nucleic acids. wikipedia.orgmesotheliomaweb.orgresearchgate.net Tetrahydrofolate derivatives are essential cofactors for enzymes involved in the de novo synthesis of both purines and pyrimidines. researchgate.netaacrjournals.org

Purine (B94841) Synthesis: Two steps in the de novo purine biosynthesis pathway are dependent on the THF cofactor 10-formyltetrahydrofolate. Its depletion halts the formation of the purine ring, thereby inhibiting the production of adenine (B156593) and guanine (B1146940) nucleotides required for DNA and RNA synthesis. aacrjournals.orgnih.gov

Pyrimidine (B1678525) Synthesis: While the initial pyrimidine ring is synthesized independently of folates, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is a critical folate-dependent step. researchgate.net This reaction, catalyzed by thymidylate synthase, requires 5,10-methylenetetrahydrofolate as the one-carbon donor. numberanalytics.com Inhibition of DHFR depletes this cofactor, thereby blocking dTMP synthesis and, consequently, the production of thymidine (B127349), an essential component of DNA. mesotheliomaweb.orgresearchgate.net

Impact of DHFR Inhibition on Metabolic Pathways
Metabolic PathwayKey Folate-Dependent EnzymeRequired THF CofactorConsequence of Inhibition
Purine SynthesisGlycinamide ribonucleotide formyltransferase (GART)10-formyltetrahydrofolateInhibition of adenine and guanine synthesis
Pyrimidine SynthesisThymidylate Synthase (TS)5,10-methylenetetrahydrofolateInhibition of thymidine synthesis
Amino Acid MetabolismSerine Hydroxymethyltransferase (SHMT)Tetrahydrofolate (THF)Disruption of serine/glycine interconversion

This table summarizes the key folate-dependent enzymes and pathways that are disrupted as a downstream consequence of DHFR inhibition by antifolates like this compound. numberanalytics.comresearchgate.netaacrjournals.org

Folate-dependent one-carbon transfer reactions are central to cellular biosynthesis and are profoundly affected by DHFR inhibition. researchgate.net The pool of THF cofactors serves as a versatile system for carrying and transferring one-carbon units at various oxidation states (e.g., methyl, methylene (B1212753), formyl). mdpi.comcreative-proteomics.com Beyond nucleotide synthesis, these reactions are critical for the homeostasis of certain amino acids. For example, the interconversion of serine and glycine, a major source of one-carbon units, is catalyzed by serine hydroxymethyltransferase and requires THF as a cofactor. numberanalytics.comcreative-proteomics.com By depleting THF, antifolates disrupt this and other essential one-carbon transfer reactions, leading to a broad metabolic collapse that ultimately inhibits cell growth and proliferation. researchgate.netcreative-proteomics.com

Consequences for Purine and Pyrimidine Biosynthesis

Investigations into Other Potential Molecular Targets and Pathways of this compound

While the primary mechanism of action of this compound, like its isomer aminopterin, is the inhibition of dihydrofolate reductase (DHFR), research has explored its effects on other molecular targets and cellular pathways. These investigations aim to uncover additional mechanisms that may contribute to its biological activity and to identify potential new therapeutic applications.

Inhibition of Kinase Signaling Pathways (e.g., PI3K, KRAS)

The phosphatidylinositol 3-kinase (PI3K) and Kirsten rat sarcoma virus (KRAS) signaling pathways are crucial for cell proliferation, differentiation, and survival. mdpi.com Mutations in these pathways are common in various cancers. mdpi.com While direct studies on this compound's effects on these specific kinases are limited, research on the structurally similar compound aminopterin provides valuable insights.

Studies have shown that aminopterin can act as a dual inhibitor of PI3K and KRAS. iiarjournals.org In breast cancer cell lines, aminopterin was found to inhibit the phosphorylation of AKT, a downstream effector of PI3K signaling. iiarjournals.org This inhibition was observed in both tamoxifen-sensitive and tamoxifen-resistant cells. iiarjournals.org Furthermore, aminopterin demonstrated the ability to inhibit the phosphorylation of ERK, a key component of the KRAS-activated MAPK pathway. iiarjournals.org These findings suggest that aminopterin's anticancer effects may extend beyond its role as a DHFR inhibitor to include the modulation of these critical kinase signaling cascades. iiarjournals.org Given the structural similarities, it is plausible that this compound could exert similar inhibitory effects on the PI3K and KRAS pathways, though this requires direct experimental verification.

Table 1: Effects of Aminopterin on Kinase Signaling Pathways

Cell LinePathway ComponentEffect of AminopterinReference
MCF-7 (Breast Cancer)Phospho-AKT (PI3K pathway)Inhibition iiarjournals.org
T47D (Breast Cancer)Phospho-AKT (PI3K pathway)Inhibition iiarjournals.org
MDAMB-361 (Breast Cancer)Phospho-AKT (PI3K pathway)Inhibition iiarjournals.org
BT474 (Breast Cancer)Phospho-AKT (PI3K pathway)Inhibition iiarjournals.org
MCF-7 R (Tamoxifen-Resistant)Phospho-AKT (PI3K pathway)Inhibition iiarjournals.org
Multiple Breast Cancer Cell LinesPhospho-ERK (KRAS pathway)Inhibition iiarjournals.org

Interactions with Nucleic Acids (e.g., DNA)

The interaction of small molecules with nucleic acids is a fundamental aspect of many therapeutic agents. fortislife.com These interactions can disrupt DNA replication, transcription, and repair processes, leading to cell death. fortislife.comnih.gov The chemical structure of this compound, with its pteridine ring system, suggests the potential for interaction with nucleic acid structures. ontosight.ai

Molecular docking studies with aminopterin have revealed a strong binding affinity for DNA. researchgate.net This interaction is thought to contribute to its anticancer activity by interfering with essential cellular processes that rely on DNA as a template. researchgate.netmedchemexpress.com While direct experimental data on this compound's DNA binding properties are not extensively available, its structural relationship to aminopterin supports the hypothesis that it may also interact with nucleic acids. The planar pteridine ring could intercalate between DNA base pairs, while other functional groups could engage in hydrogen bonding and electrostatic interactions within the DNA grooves. nih.govresearchgate.net

Modulation of Other Enzymes (e.g., Thymidylate Synthase, Peptidyl Arginine Deiminase 4)

Beyond its primary target, DHFR, the broader effects of this compound and related compounds on other enzymes involved in nucleotide metabolism and post-translational modification have been a subject of investigation.

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis. nih.govresearchgate.net Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair. asm.org Studies on 5,8-dideaza analogues of aminopterin and this compound have evaluated their inhibitory activity against murine thymidylate synthase. nih.govacs.org While none of the tested analogues were as potent as the reference inhibitor, 10-propargyl-5,8-dideazafolic acid, one derivative, 9-methyl-5,8-dideazaisoaminopterin, was only 2.5-fold less effective. nih.gov This indicates that modifications to the this compound scaffold can yield potent TS inhibitors. Furthermore, many of these 5,8-dideazaaminopterin analogues were found to be more potent inhibitors of TS than methotrexate, a widely used chemotherapeutic agent. nih.gov

Peptidyl Arginine Deiminase 4 (PAD4): Peptidyl arginine deiminase 4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. sigmaaldrich.comnih.gov This post-translational modification, known as citrullination, plays a role in gene regulation and has been implicated in various diseases, including cancer and autoimmune disorders. sigmaaldrich.comfrontiersin.org While there is no direct evidence of this compound inhibiting PAD4, the exploration of small molecule inhibitors for this enzyme is an active area of research. nih.govmdpi.comarvojournals.org Given the diverse biological activities of antifolates, investigating the potential interaction of this compound with PAD4 could reveal novel mechanisms of action and therapeutic opportunities.

Table 2: Investigated Enzyme Targets of this compound Analogues and Related Compounds

EnzymeCompound ClassKey FindingsReference
Thymidylate Synthase5,8-dideaza analogues of this compound9-methyl-5,8-dideazaisoaminopterin showed significant inhibitory activity. nih.gov
Thymidylate Synthase5,8-dideazaaminopterin analoguesMany analogues were more potent inhibitors than methotrexate. nih.gov

Cellular and Subcellular Investigations of Iso Aminopterin Activity

Cellular Uptake and Efflux Mechanisms of Iso-Aminopterin and Analogs

The cellular uptake and efflux of this compound and its analogs are critical determinants of their pharmacological activity. These processes are primarily mediated by specific transport systems embedded in the cell membrane, which regulate the intracellular concentration of these antifolate compounds.

Role of Folate Transporters (e.g., Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT))

The primary routes for the cellular uptake of folates and their analogs, including this compound, are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). researchgate.nettandfonline.com The RFC, also known as SLC19A1, is a major facilitator superfamily (MFS) solute carrier that is widely expressed in mammalian tissues and tumors. tandfonline.comnih.gov It functions as a secondary active anionic exchanger, transporting reduced folates by counter-transporting organic anions. nih.gov The RFC operates optimally at a neutral pH and is considered a major transport system for reduced folates and most antifolate drugs into both normal and cancerous cells. nih.govcuni.cz

The PCFT (SLC46A1) is another MFS protein that acts as a proton-folate symporter, functioning optimally at an acidic pH. tandfonline.comnih.gov This transporter couples the influx of folates to the flow of protons down their electrochemical gradient. tandfonline.com While RFC is considered the primary transport route for many antifolates at physiological pH, PCFT can also contribute to their cellular uptake, particularly in acidic microenvironments often found in tumors. tandfonline.comnih.gov

Folate receptors (FRs), particularly FRα and FRβ, represent a third mechanism for folate and antifolate uptake. cuni.cz These receptors bind their ligands with high affinity and mediate their internalization through endocytosis. nih.gov While less universally expressed than RFC, FRs are overexpressed in certain types of cancers, making them attractive targets for selective drug delivery. cuni.cz

The affinity of different antifolates for these transporters can vary significantly, influencing their therapeutic efficacy. For instance, while methotrexate (B535133) and aminopterin (B17811) are good substrates for RFC, modifications to the antifolate structure can alter transport efficiency. core.ac.ukresearchgate.net Some novel antifolates are designed to be selective substrates for RFC, with minimal activity for PCFT. tandfonline.com

Differential Accumulation in Cell Lines

The expression levels of folate transporters can differ significantly among various cell lines, leading to differential accumulation of this compound and its analogs. researchgate.net This variation in transporter expression is a key factor in determining a cell line's sensitivity or resistance to these drugs. researchgate.net

For example, murine leukemia L1210 cell lines have been instrumental in studying the transport dynamics of antifolates. core.ac.uk By using cell lines that predominantly express either RFC or a membrane-associated folate binding protein (mFBP), researchers can dissect the contribution of each transport system to drug uptake. researchgate.net Studies have shown that the growth-inhibitory potential of various antifolates correlates with the expression levels of RFC and mFBP in these cell lines. researchgate.net

The differential expression of these transporters in normal versus neoplastic cells is a critical consideration in cancer chemotherapy. researchgate.net The unique expression patterns of RFC and mFBP across different cell and tissue types can be leveraged for the rational design of new antifolates with improved tumor selectivity and reduced toxicity to normal tissues. researchgate.net

Intracellular Metabolism and Polyglutamylation of this compound Analogs

Once inside the cell, this compound and its analogs undergo intracellular metabolism, a key step of which is polyglutamylation. tandfonline.comcore.ac.uk This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of the antifolate molecule. tandfonline.comcore.ac.uk

Polyglutamylation is a crucial determinant of antifolate cytotoxicity for several reasons. Firstly, the resulting polyglutamated forms are polyanionic and thus are less able to be transported out of the cell, leading to their intracellular retention. tandfonline.com Secondly, polyglutamylation can significantly increase the binding affinity of the antifolate for its intracellular target enzymes, such as dihydrofolate reductase (DHFR). core.ac.uk

The process of polyglutamylation represents a form of metabolic activation, converting the initial drug into a more potent and retained form. This intracellular trapping mechanism ensures sustained inhibition of target enzymes, even after the extracellular drug concentration has decreased.

Mechanistic Studies of Cellular Responses in In Vitro Models

In vitro cell culture systems are invaluable tools for investigating the cellular responses to this compound and its analogs. mdpi.comresearchgate.net These models allow for controlled experiments to elucidate the mechanisms of action and the impact of these compounds on various cellular processes.

Impact on Cellular Proliferation and Viability in Cultured Systems

A primary effect of this compound and related antifolates is the inhibition of cellular proliferation and a reduction in cell viability. core.ac.uk This is a direct consequence of their ability to interfere with folate metabolism, which is essential for the synthesis of nucleotides required for DNA and RNA replication. researchgate.netcore.ac.uk

The growth-inhibitory effects of these compounds can be quantified using various in vitro assays, such as determining the GI50 (the concentration that causes 50% growth inhibition). core.ac.uk Studies have shown that the sensitivity of different cancer cell lines to antifolates like aminopterin can vary significantly. core.ac.uk For instance, melanoma cell lines with different driver mutations (e.g., BRAF vs. NRAS) exhibit differential sensitivity to aminopterin. core.ac.uk

The antiproliferative effects of these drugs can often be rescued by supplementing the culture medium with downstream products of the folate pathway, such as hypoxanthine (B114508) and thymidine (B127349), confirming that the primary mechanism of action is the inhibition of de novo nucleotide synthesis. core.ac.uk

Cell Line TypeDrugEffect on ProliferationReference
mutBRAF MelanomaAminopterinSignificant reduction in growth core.ac.uk
mutNRAS MelanomaAminopterinSignificant reduction in growth core.ac.uk
SW480 Colon CarcinomaSevofluraneSlight increase in viability nih.gov
SW480 Colon CarcinomaDesfluraneSignificant reduction in viability nih.gov

Effects on Specific Cellular Processes (e.g., Mucopolysaccharide Synthesis, Protein Synthesis)

Beyond their well-established effects on nucleotide synthesis, antifolates can also impact other cellular processes. For example, in vitro studies using embryonic rat hearts have shown that aminopterin can inhibit the synthesis of mucopolysaccharides. umich.edu This effect was observed as a decrease in the uptake of 35S-sodium sulfate, a measure of mucopolysaccharide synthesis rate. umich.edu The inhibition was most pronounced on specific days of embryonic development. umich.edu

Interestingly, the same study found that aminopterin did not have a noticeable effect on the rate of protein synthesis, as measured by the incorporation of 3H-leucine. umich.edu This suggests that the inhibitory action of aminopterin, at least in this model system, is more specific to certain metabolic pathways like mucopolysaccharide synthesis and does not represent a general shutdown of cellular machinery for protein synthesis. umich.edu

Cellular ProcessCompoundModel SystemEffectReference
Mucopolysaccharide SynthesisAminopterinEmbryonic Rat Hearts (in vitro)Inhibition umich.edu
Protein SynthesisAminopterinEmbryonic Rat Hearts (in vitro)No noticeable effect umich.edu

Comparative Cellular Studies with Aminopterin and Other Antifolates

This compound, a structural analog of aminopterin and methotrexate, has been the subject of comparative cellular studies to elucidate its activity profile as an antifolate. Research focusing on its effects in cell culture systems, particularly HeLa cells, has provided insights into its mechanism of action relative to other well-known antifolates.

A key study investigated the antifolate activity and transport characteristics of this compound (IA) in HeLa cells and compared them with methotrexate (MTX). researchgate.netnih.gov Both this compound and methotrexate were found to inhibit the incorporation of [2-¹⁴C]deoxyuridine into HeLa cell DNA by 50% at a concentration of 0.09 μM after eight hours of exposure. researchgate.netnih.gov This indicates a comparable potency in inhibiting DNA synthesis at this specific time point. However, a notable difference emerged in the time-dependent nature of this inhibition. Unlike methotrexate, the inhibitory effect of this compound on DNA synthesis was found to be time-dependent, reaching its maximum effect at 24 hours. researchgate.netnih.gov The inhibition caused by this compound was confirmed to be a result of its interference with folate metabolism, as it could be completely reversed by the administration of N⁵-formyl-tetrahydrofolate (leucovorin). researchgate.netnih.gov

Further investigation into the cellular uptake of this compound revealed that it utilizes the same transport system as methotrexate. Competitive transport experiments demonstrated that this compound preferentially uses the reduced folate/methotrexate transport system. researchgate.netnih.gov Specifically, this compound inhibited the uptake of radiolabeled methotrexate by 50% at a concentration of 6.8 μM. researchgate.netnih.gov In contrast, it had a negligible effect on the transport of folic acid, indicating its specificity for the reduced folate carrier. researchgate.netnih.gov

In broader comparative studies of antifolates, aminopterin (AMT) and methotrexate have been extensively evaluated in various cancer cell lines. For instance, in preclinical models of acute lymphoblastic leukemia (ALL) and lymphoma, aminopterin and methotrexate demonstrated largely equivalent in vitro and in vivo activity. aai.org While aminopterin was found to have a lower minimum survival fraction in 3 out of 15 cell lines tested, both drugs significantly extended the event-free survival in mouse xenograft models with similar efficacy. aai.org Aminopterin is also known to be more potent than methotrexate and is accumulated more efficiently in some model systems. asm.org Studies have shown that the accumulation of aminopterin by lymphoblasts can be twice that of methotrexate. asm.org

The transport of these antifolates into cells is a critical determinant of their activity and is primarily mediated by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govnih.gov Aminopterin is recognized as being better transported by the RFC and is a better substrate for folylpolyglutamate synthetase (FPGS) than methotrexate, leading to increased intracellular retention and enhanced affinity for target enzymes. jmor.jp

Table 1: Comparative Cellular Activity of this compound and Other Antifolates

Feature This compound Aminopterin Methotrexate
Cell Line HeLa Leukemia/Lymphoma Cell Lines HeLa, Leukemia/Lymphoma
IC₅₀ (DNA Synthesis) 0.09 µM (50% inhibition at 8h) researchgate.netnih.gov Generally more potent than MTX asm.org 0.09 µM (50% inhibition at 8h) researchgate.netnih.gov
Time Dependence Inhibition is time-dependent, max at 24h researchgate.netnih.gov Not specified Inhibition is not described as time-dependent in the same manner researchgate.netnih.gov
Transport System Preferentially uses reduced folate/MTX system researchgate.netnih.gov Efficiently transported by RFC jmor.jp Transported by RFC and PCFT nih.govnih.gov
Effect on MTX Uptake Inhibits MTX uptake by 50% at 6.8 µM researchgate.netnih.gov Competes for uptake -
Reversibility Completely reversed by leucovorin researchgate.netnih.gov Reversible with leucovorin Reversible with leucovorin
Cellular Accumulation Not specified Higher accumulation than MTX in lymphoblasts asm.org Lower accumulation than AMT in lymphoblasts asm.org

Preclinical Investigations in Non-Human Model Systems

Preclinical studies in non-human model systems are crucial for evaluating the biochemical and cellular effects of new chemical entities in a living organism. These models, which include rodents and other species, allow for the investigation of a compound's activity, its effects on physiological processes, and its interactions with biological systems before consideration for human trials. For antifolates, these studies have historically been conducted in murine leukemia cell lines both in vitro and in vivo to define their pharmacological properties. pnas.org

In Vivo Biochemical and Cellular Responses in Animal Models (e.g., murine, rat embryo)

While extensive in vivo data exists for aminopterin and methotrexate, there is a notable lack of published research on the specific in vivo biochemical and cellular responses to this compound in animal models such as murine or rat embryos.

Studies on the closely related compound, aminopterin, have provided valuable insights into the potential in vivo effects of this class of antifolates. In murine models, both aminopterin and methotrexate have been shown to have equivalent antitumor activity, significantly extending the event-free survival of mice with xenografts of acute lymphoblastic leukemia and lymphoma. aai.org

Research using rat embryos has demonstrated the teratogenic potential of aminopterin. When rat embryos at the 8-blastomere stage were cultivated in vitro with serum from rats treated with aminopterin, a marked delay in cleavage rate and morphological anomalies of the blastocysts were observed. bioscientifica.com Notably, there was a selective damaging effect on the inner cell mass (the embryoblast), while the trophectoderm cells showed high resistance to the drug. bioscientifica.com In other studies with rat embryos, in vitro treatment with aminopterin inhibited the synthesis of mucopolysaccharides in the embryonic heart between days 13 and 16 of gestation. umich.edu This effect was observed without a noticeable impact on the rate of protein synthesis, suggesting a specific action on mucopolysaccharide biosynthesis. umich.edu The teratogenic effects of aminopterin, when administered during the first trimester, are well-documented and can lead to a pattern of malformations sometimes referred to as the fetal aminopterin syndrome. cabidigitallibrary.org

Table 2: In Vivo Responses to Aminopterin in Animal Models

Model System Compound Observed Biochemical/Cellular Response
Murine (Leukemia/Lymphoma Xenografts) Aminopterin Equivalent antitumor activity to methotrexate, extending event-free survival. aai.org
Rat Embryo (in vitro culture with treated rat serum) Aminopterin Delayed cleavage rate, morphological anomalies of blastocysts, selective damage to inner cell mass. bioscientifica.com
Rat Embryo (in vitro) Aminopterin Inhibition of mucopolysaccharide synthesis in the embryonic heart (days 13-16). umich.edu

Note: There is no available data from similar in vivo studies for this compound.

Gnotobiotic Animal Models in Microbiota-Drug Interaction Research (non-human)

Gnotobiotic animal models, which are animals raised in a sterile environment or colonized with a known and defined community of microbes, are invaluable tools for investigating the interactions between the gut microbiota and drugs. umich.edu These models allow researchers to discern the specific role of the microbiome in drug metabolism, efficacy, and toxicity. By comparing germ-free animals to those colonized with specific microbial communities, it is possible to determine whether the host, the microbiota, or both are responsible for the metabolic transformation of a compound. umich.eduaacrjournals.org

The gut microbiota can significantly impact the metabolism of orally administered drugs, potentially altering their bioavailability and activity. versabiomedical.com Gnotobiotic studies can help elucidate these bidirectional interactions, clarifying how a drug affects the gut microbiota and, conversely, how the microbiota influences the drug's pharmacokinetics and pharmacodynamics. umich.edu For example, gnotobiotic mouse models have been used to demonstrate that the gut microbiota can metabolize certain compounds, producing metabolites that may have different biological activities than the parent drug. versabiomedical.com

To date, there are no published studies specifically investigating the interaction of this compound with the gut microbiota using gnotobiotic animal models. Such research would be necessary to understand if and how the gut microbiome influences the metabolism and activity of this compound, which could have implications for its therapeutic potential.

Structure Activity Relationship Sar and Computational Modeling of Iso Aminopterin Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of iso-aminopterin and its analogs is intricately linked to specific structural features that govern their interaction with target enzymes like DHFR. The core structure, consisting of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid moiety, is fundamental to its function. ontosight.ai

Key structural determinants for the biological activity of this compound analogs include:

The 2,4-diaminopteridine (B74722) ring: This component is essential for high-affinity binding to DHFR. The two amino groups form critical hydrogen bonds within the enzyme's active site.

The side chain at position 9: Modifications at this position significantly impact the compound's inhibitory potency. For instance, the introduction of a methyl group at the 9-position of 5,8-dideazaisoaminopterin resulted in a compound that was only 2.5-fold less effective than a potent reference inhibitor of thymidylate synthase. nih.gov

The glutamic acid moiety: This part of the molecule is crucial for its interaction with enzymes and transport into cells. ontosight.ai

A comparative study of 5,8-dideaza analogues of aminopterin (B17811) and this compound revealed that the 2,4-diamino derivatives were excellent inhibitors of human DHFR, with potency similar to methotrexate (B535133). nih.gov This underscores the importance of the diamino-pyrimidine portion of the molecule for potent DHFR inhibition.

Computational Chemistry Approaches for Molecular Analysis

Computational chemistry provides powerful tools for analyzing the molecular properties of this compound and its analogs, offering insights that complement experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk DFT calculations, often at the B3LYP/6-311++G(d,p) level, are employed to optimize the molecular geometry of aminopterin and its analogs, providing insights into their stable conformations. researchgate.netnih.gov These calculations are also used to determine various molecular properties such as bond lengths, bond angles, and Mulliken atomic charges, which are crucial for understanding the molecule's chemical behavior. bhu.ac.in

Quantum chemical calculations help in understanding the energetics and mechanisms of reactions involving these compounds. nih.gov For example, DFT can be used to study the degradation pathways of related molecules, which can inform the stability of this compound under physiological conditions. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. researchgate.net The MEP map illustrates the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. imist.ma For molecules like this compound, the MEP can predict sites of interaction with biological macromolecules, such as the active site of an enzyme. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. libretexts.orgnumberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity. researchgate.net This analysis helps in understanding the electron-donating and accepting capabilities of this compound analogs, which is crucial for their binding to target proteins. bhu.ac.in

Density Functional Theory (DFT) and Quantum Chemical Calculations

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to a protein target and the stability of the resulting complex.

Molecular docking studies are instrumental in predicting the binding orientation of this compound and its analogs within the active site of DHFR. taylorandfrancis.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. rsc.org For example, studies on similar inhibitors have shown that interactions with residues like Ile-7, Glu-30, Phe-31, Phe-34, and Val-115 in the hDHFR active site are critical for binding. mdpi.com Docking results for aminopterin have shown strong interactions with human DHFR, with binding affinities around -9.7 kcal/mol. researchgate.nettandfonline.com

Table 1: Predicted Binding Affinities of Aminopterin with Various Receptors

Receptor Binding Affinity (kcal/mol)
Human Dihydrofolate Reductase -9.7 researchgate.nettandfonline.com
DNA -8.2 researchgate.net
αIIBβ3 Integrin -9.0 researchgate.net
α5β1 Integrin -10.8 researchgate.net
SARS-CoV-2 Mpro -6.7 researchgate.net
SARS-CoV-2/ACE2 Complex -8.1 researchgate.net

This table is based on data from docking studies on aminopterin, a closely related compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.com Upon binding, both the ligand and the protein can undergo conformational changes. nih.gov Molecular dynamics (MD) simulations can be used to explore these changes and assess the stability of the ligand-protein complex over time. researchgate.net

Binding energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a more accurate estimation of the binding affinity than docking scores alone. researchgate.net These calculations consider the free energy of the ligand, the protein, and the complex in solution, offering a more comprehensive view of the binding thermodynamics. nih.gov MD simulations of aminopterin complexes have been used to investigate ligand-receptor interactions in detail and to accurately determine binding free energies. researchgate.net

Ligand-Protein Interaction Profiling

Rational Design Principles for Novel this compound Analogs

The rational design of novel this compound analogs is a meticulous process guided by a deep understanding of the compound's structure-activity relationships (SAR), the application of bioisosteric replacement strategies, and the predictive power of computational modeling. The objective is to create new molecules with improved pharmacological profiles, such as enhanced target affinity, greater selectivity, or modified pharmacokinetic properties, by making precise alterations to the parent structure. ajptr.com This process moves beyond random screening, employing a logical, structure-based approach to drug discovery. silae.it

A foundational concept in this process is bioisosterism , where one atom or functional group within the lead compound is exchanged for another that possesses similar physical, chemical, and electronic characteristics. acs.orgscripps.edu The goal is to produce a new compound that retains the desired biological activity, potentially with fewer undesirable side effects or improved stability. acs.orgcambridgemedchemconsulting.com Bioisosteres are broadly categorized as classical or non-classical. u-tokyo.ac.jp

Classical Bioisosteres are atoms or groups that share the same valency and number of atoms (e.g., replacing a hydrogen atom with a fluorine atom). acs.orgu-tokyo.ac.jp The substitution of the 4-hydroxyl group of folic acid with a 4-amino group to yield aminopterin is a prime example of classical bioisosterism, creating a potent inhibitor of dihydrofolate reductase (DHFR). ajptr.comu-tokyo.ac.jp This specific substitution is critical as the amino group can mimic the tautomeric forms of the original hydroxyl group and form crucial hydrogen bonds within the enzyme's active site. u-tokyo.ac.jp

Non-Classical Bioisosteres do not adhere to the same strict steric and electronic rules and may have a different number of atoms, yet they produce similar biological effects. u-tokyo.ac.jp Examples include exchanging a functional group for a different one that maintains key interactions, such as hydrogen bonding or hydrophobic contacts.

Computational and molecular modeling techniques are indispensable tools in the rational design pipeline, allowing researchers to predict how structural modifications might affect a compound's biological activity before undertaking complex chemical synthesis. scielo.brmatec-conferences.org Methods like molecular docking are used to simulate the interaction between a designed analog and its biological target, such as DHFR. researchgate.nettandfonline.com For instance, docking studies with aminopterin have revealed strong binding affinities with human dihydrofolate reductase (-9.7 kcal/mol) and other receptors, clarifying the key interactions that stabilize the ligand-receptor complex. researchgate.nettandfonline.com Quantitative Structure-Activity Relationship (QSAR) models further refine this process by correlating physicochemical properties of a series of compounds with their biological activities, helping to identify the most promising candidates for synthesis. scielo.brethernet.edu.et

Research into aminopterin analogs provides concrete examples of these design principles in action. Modifications often focus on the pteridine ring system, the bridge, or the glutamate (B1630785) tail to enhance potency and selectivity. For example, the synthesis of 5-deaza- and 5,8-dideazaaminopterin analogs has been a fruitful area of investigation. acs.orgnih.gov These "deaza" analogs replace one or more nitrogen atoms in the pteridine ring with carbon, altering the electronic properties and potentially the metabolic stability of the molecule.

Studies have evaluated these analogs for their ability to inhibit key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov The findings illustrate the subtle yet significant impact of structural changes on biological function.

Inhibitory Activity of 5,8-Dideazaaminopterin Analogs
CompoundModificationTarget EnzymeRelative Potency
10-propargyl-5,8-dideazafolic acid (CB3717)Reference CompoundTSStandard Reference
9-methyl-5,8-dideazaisoaminopterinMethyl group at N9TS2.5-fold less potent than reference
9-propargyl-5,8-dideazaisofolic acidPropargyl group at N9TSDramatically less inhibitory than reference
2,4-diamino-5,8-dideaza derivativesGeneral ClassDHFRExcellent inhibitors, similar potency to Methotrexate

This table summarizes findings on the inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by various 5,8-dideaza analogs of aminopterin, as reported in research studies. nih.gov The data shows that while some modifications decrease activity against one target (TS), they can still yield potent inhibitors for another (DHFR).

Further studies have explored the effect of modifying the side chain attached to the p-aminobenzoyl moiety. For example, moving the position of a carboxyl group can significantly impact cytotoxicity.

Cytotoxicity of Aminopterin Analogs Against A549 Cells
CompoundIC₅₀ (nM)
PT523 (Reference)1.3
Methotrexate23
Nα-(4-amino-4-deoxypteroyl)-Nγ-hemiphthaloyl-l-2,4-diaminobutanoic acid (9)22
Nα-(4-amino-4-deoxypteroyl)-Nβ-hemiphthaloyl-l-2,3-diaminopropanoic acid (10)23
Analog with meta-carboxyl group (11)45
Analog with para-carboxyl group (12)3300

This table presents the 50% inhibitory concentration (IC₅₀) values for several aminopterin analogs against the A549 human non-small-cell lung carcinoma cell line. The data demonstrates that altering the linker and the position of key functional groups dramatically affects cytotoxic activity. acs.org

These examples underscore the core principles of rational design: leveraging SAR and computational insights to guide specific, purposeful modifications, such as bioisosteric replacements, to create novel analogs with superior therapeutic properties. acs.orgnih.gov

Mechanisms of Cellular Resistance to Iso Aminopterin in Preclinical Models

Molecular Basis of Antifolate Resistance

The efficacy of iso-aminopterin, like other antifolates, is dependent on its ability to enter the cell and inhibit its target enzyme, dihydrofolate reductase (DHFR). Consequently, molecular changes affecting either the drug's transport or its target enzyme can lead to resistance.

A primary mechanism of resistance to antifolates involves alterations to the DHFR enzyme itself. nih.gov Preclinical studies have extensively documented two main types of changes:

Gene Amplification: Cancer cells can develop resistance by increasing the number of copies of the DHFR gene. researchgate.net This gene amplification leads to the overexpression of the DHFR protein. The elevated levels of the enzyme effectively titrate the available drug, leaving sufficient uninhibited DHFR to maintain its essential function in folate metabolism and DNA synthesis, thus rendering the cell resistant to the cytotoxic effects of the antifolate. researchgate.net This is a common mechanism of resistance observed for the closely related antifolate, methotrexate (B535133), in various tumor cell lines. researchgate.net

Mutations: Mutations within the DHFR gene can also confer resistance. These mutations can alter the structure of the enzyme's active site, leading to a decreased binding affinity for the antifolate inhibitor. mdpi.com For instance, mutations at specific amino acid residues, such as those identified in methotrexate-resistant cell lines (e.g., at positions Leu22, Phe31, and Phe34), can significantly reduce the drug's inhibitory potency. mdpi.com While specific mutations conferring resistance to this compound are not as extensively documented, it is highly probable that similar structural changes in DHFR would diminish its efficacy. Studies on other antifolates have shown that even subtle changes in the enzyme's conformation can lead to high levels of resistance. uq.edu.au

Table 1: DHFR Alterations Leading to Antifolate Resistance

MechanismDescriptionConsequence for this compound Efficacy
Gene Amplification Increase in the number of DHFR gene copies per cell.Increased production of DHFR enzyme, requiring higher concentrations of this compound to achieve inhibition.
Point Mutations Changes in the DNA sequence of the DHFR gene, leading to altered amino acid sequence.Reduced binding affinity of this compound to the DHFR active site, decreasing its inhibitory effect.

The entry of this compound into cancer cells is a critical step for its cytotoxic activity and is primarily mediated by specific transmembrane transporters.

The reduced folate carrier (RFC) , also known as SLC19A1, is the main transporter for classical antifolates, including aminopterin (B17811), into mammalian cells. nih.govresearchgate.net Therefore, modifications that impair the function of RFC are a major mechanism of resistance. nih.govresearchgate.net These modifications can include:

Inactivating Mutations: Mutations in the SLC19A1 gene can result in a non-functional or poorly functional transporter protein, thereby preventing the drug from reaching its intracellular target. nih.gov

Since this compound is structurally very similar to aminopterin, it is expected to be a substrate for the RFC. core.ac.uk Consequently, any impairment in RFC function would likely lead to resistance to this compound.

Another transporter, the proton-coupled folate transporter (PCFT) , is also involved in the uptake of some antifolates and is particularly active in the acidic microenvironment of solid tumors. researchgate.net While its specific role in this compound transport is not fully elucidated, alterations in PCFT could potentially contribute to resistance, especially in certain tumor types.

Table 2: Transporter Modifications and Antifolate Resistance

TransporterModificationImpact on this compound
Reduced Folate Carrier (RFC) Decreased expression or inactivating mutations.Reduced cellular uptake, leading to lower intracellular drug concentration and decreased efficacy. nih.govresearchgate.net
Proton-Coupled Folate Transporter (PCFT) Altered expression or function.Potential for reduced uptake in specific tumor microenvironments, contributing to resistance. researchgate.net

Alterations in Dihydrofolate Reductase (DHFR) (e.g., Gene Amplification, Mutations)

Strategies to Circumvent Resistance in In Vitro Systems

Overcoming resistance to antifolates is a key area of research. In vitro studies have explored several strategies that could potentially be applied to this compound:

Combination Therapy: One approach is to use this compound in combination with agents that can circumvent the resistance mechanisms. For example, combining it with drugs that are not dependent on the RFC for uptake or that target a different pathway could be effective against cells with impaired transport.

Modulation of Transporter Activity: Research has shown that certain compounds can potentiate the uptake of antifolates. For instance, 5-Amino-4-Imidazolecarboxamide Riboside (AICAr) has been shown to increase the influx of aminopterin in human leukemia cells. aacrjournals.org This suggests that co-administration of such potentiators could enhance the efficacy of this compound in resistant cells with reduced transporter function.

Development of Novel Analogs: Synthesizing new analogs of this compound that have a higher affinity for mutant DHFR or are better substrates for cellular uptake transporters could overcome resistance. For example, creating analogs that are less susceptible to efflux pumps, which actively remove drugs from the cell, is another promising strategy. nih.gov

Comparative Resistance Profiles of this compound vs. Other Antifolates

The resistance profile of an antifolate is a critical determinant of its clinical potential. While direct comparative studies on this compound resistance are limited, data from its close analog, aminopterin, provide valuable insights.

A preclinical study comparing aminopterin (AMT) and methotrexate (MTX) in acute lymphoblastic leukemia (ALL) and lymphoma cell lines revealed similar in vitro and in vivo activity. nih.gov Both drugs demonstrated significant efficacy in extending the event-free survival in xenograft models. nih.gov However, in 3 out of 15 cell lines, the minimum survival fraction was lower with AMT than with MTX, suggesting potential for differential sensitivity in certain contexts. nih.gov

It is known that edatrexate (B1684558) (10-ethyl-10-deaza-aminopterin), another aminopterin analog, exhibits a better therapeutic index in some preclinical models compared to methotrexate due to its more efficient uptake and retention in tumor cells. cancernetwork.com This highlights that subtle structural modifications can influence the resistance profile.

Given that this compound differs structurally from aminopterin, it is plausible that it may exhibit a unique resistance profile. For example, it might be a better or worse substrate for certain efflux pumps or might have a different affinity for specific mutant forms of DHFR. Further preclinical studies are necessary to directly compare the development of resistance to this compound with that of methotrexate and other clinically relevant antifolates.

Advanced Analytical Methodologies and Characterization in Iso Aminopterin Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a fundamental tool in the analysis of iso-aminopterin, offering deep insights into its molecular structure, conformational dynamics, and binding interactions with enzymes like DHFR.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed conformational analysis of this compound in solution. By examining the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the three-dimensional structure of the molecule.

Proton NMR (¹H NMR) studies are particularly informative. For instance, the chemical shifts of the pteridine (B1203161) ring protons and the glutamate (B1630785) moiety protons can reveal the molecule's preferred conformation. In studies comparing aminopterin (B17811) and this compound, distinct differences in the chemical shifts of the H7 proton are observed, reflecting the altered electronic distribution due to the repositioning of the amino group on the pteridine ring. These studies help in understanding how this compound adopts specific conformations that are crucial for its binding to DHFR.

UV-Visible and fluorescence spectroscopy are powerful methods for studying the binding of this compound to its target enzymes and assessing its stability.

UV-Visible absorption spectra of pteridine-based compounds like this compound are sensitive to the protonation state and the local environment. The binding of this compound to DHFR can be monitored by observing changes in the absorption spectrum. Titration experiments, where the concentration of the enzyme or the ligand is systematically varied, allow for the determination of binding constants (Kd).

Fluorescence spectroscopy offers even greater sensitivity for binding studies. The intrinsic fluorescence of tryptophan residues in DHFR is often quenched upon the binding of a ligand like this compound. By monitoring this quenching, researchers can quantify the binding affinity and stoichiometry. For example, the interaction between this compound and DHFR from Escherichia coli has been characterized using this technique, revealing tight binding.

TechniqueApplication in this compound ResearchKey Findings
UV-Visible Spectroscopy Determination of binding constants (Kd) to DHFR.Monitors changes in absorbance upon ligand binding.
Fluorescence Spectroscopy Quantification of binding affinity and stoichiometry.Measures quenching of intrinsic tryptophan fluorescence in DHFR upon this compound binding.

Circular Dichroism (CD) spectroscopy is employed to investigate conformational changes in both this compound and the target protein upon binding. CD is sensitive to the chiral environment of molecules. While this compound itself has chiral centers, CD is particularly useful for observing changes in the secondary and tertiary structure of DHFR when it forms a complex with the inhibitor. These spectral changes can indicate whether the protein undergoes a conformational shift to accommodate the ligand, providing insights into the induced-fit mechanism of binding.

UV-Visible and Fluorescence Spectroscopy for Binding and Stability Assessments

Chromatographic and Mass Spectrometric Approaches for Metabolic Profiling

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

HPLC allows for the separation of this compound from its metabolites in complex biological matrices such as plasma or cell extracts. Reversed-phase HPLC is commonly used, where the separation is based on the hydrophobicity of the molecules. The retention time of this compound can be precisely measured and compared to standards for identification.

Mass spectrometry provides highly sensitive and specific detection of the separated compounds. Techniques like electrospray ionization (ESI) are used to generate ions from the HPLC eluent, which are then analyzed by the mass spectrometer. By determining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the identity of this compound and its metabolites can be unequivocally confirmed. This approach is essential for pharmacokinetic studies and for identifying the enzymatic pathways involved in its metabolism.

TechniqueRole in this compound AnalysisInformation Obtained
HPLC Separation from metabolites in biological samples.Retention time for identification.
Mass Spectrometry (MS) Detection and structural confirmation.Mass-to-charge ratio (m/z) and fragmentation patterns for unequivocal identification.

Isotopic Labeling and Radioisotope Studies in Biochemical Pathways

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound and to study its interaction with target pathways. By replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C), researchers can follow the molecule's journey through biochemical systems.

NMR and mass spectrometry can detect stable isotopes, allowing for the identification of metabolic products without the need for radioactivity. Radioisotope studies, on the other hand, offer exceptional sensitivity. For instance, tritium (B154650) (³H)-labeled this compound can be used in binding assays and to quantify its uptake and distribution in cells and tissues. These studies are critical for understanding the mechanisms of transport and metabolism at a molecular level.

Cell-Based Assays and High-Throughput Screening for Activity Evaluation

These assays typically involve exposing cancer cell lines to varying concentrations of this compound and measuring cell viability or proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the potency of the compound.

High-throughput screening (HTS) methodologies enable the rapid evaluation of large libraries of compounds, but they are also used to characterize the activity of lead compounds like this compound against a panel of different cell lines. Automated microscopy and plate readers are used to quantify the cellular response, providing a robust and efficient means of assessing the compound's activity profile. These screening approaches can help identify cell types that are particularly sensitive to this compound and can provide clues about its mechanism of action and potential resistance mechanisms.

Future Research Directions and Theoretical Applications of Iso Aminopterin Analogs

The exploration of iso-aminopterin and its analogs presents a compelling frontier in medicinal chemistry and cellular biology. As a derivative of aminopterin (B17811), a potent folic acid antagonist, this compound holds theoretical promise for novel therapeutic strategies and as a tool for biochemical investigation. wikipedia.org Future research is poised to delve into its unique properties, potential applications, and the design of next-generation compounds with improved efficacy and specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.